N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-indazol-1-ylacetamide;dihydrochloride
Description
Properties
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-indazol-1-ylacetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O.2ClH/c19-18-14-7-3-1-5-12(14)9-15(18)21-17(23)11-22-16-8-4-2-6-13(16)10-20-22;;/h1-8,10,15,18H,9,11,19H2,(H,21,23);2*1H/t15-,18-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUKTGLULWULBA-YXMFKPEJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)NC(=O)CN3C4=CC=CC=C4C=N3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)N)NC(=O)CN3C4=CC=CC=C4C=N3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-indazol-1-ylacetamide;dihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Indane Moiety Introduction: The indane structure is introduced via Friedel-Crafts alkylation or acylation reactions.
Coupling of Indazole and Indane Units: This step often involves amide bond formation using coupling reagents like EDCI or DCC.
Hydrochloride Salt Formation: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent choice) for scalability.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-indazol-1-ylacetamide;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the indazole ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-indazol-1-ylacetamide;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-indazol-1-ylacetamide;dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, affecting their function.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- A chiral indenyl scaffold with (1R,2R) stereochemistry.
- Substituted with an indazole-acetamide group and a dihydrochloride salt for enhanced solubility.
Comparison with Structurally Related Compounds
Pharmacological Analogs Targeting CNS Disorders
Indenyl-Based Acetamide Derivatives
Dihydrochloride Salts with Similar Scaffolds
Critical Analysis of Structural and Functional Differences
Impact of Indazole vs. Other Heterocycles
- Eliglustat (non-indenyl) lacks CNS penetration, whereas indenyl analogs with polar substituents (e.g., dihydrochloride) show improved blood-brain barrier traversal .
Role of Stereochemistry
Dihydrochloride Salt Advantages
- Enhances aqueous solubility and bioavailability compared to free-base analogs (e.g., compound 41 in requires chloroform for crystallization) .
Biological Activity
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-indazol-1-ylacetamide; dihydrochloride is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 336.25 g/mol |
| CAS Number | 2418594-56-4 |
| Solubility | Soluble in DMSO and ethanol |
| LogP | 2.1 |
| Polar Surface Area | 64 Å |
The biological activity of N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-indazol-1-ylacetamide; dihydrochloride is primarily attributed to its interaction with various molecular targets. It has been shown to modulate the activity of specific receptors and enzymes involved in cellular signaling pathways.
Interaction with Receptors
Research indicates that this compound exhibits selective binding affinity towards certain receptors implicated in cancer progression and immune response modulation. For instance, it has been studied for its inhibitory effects on indoleamine 2,3-dioxygenase (IDO1), an enzyme that plays a crucial role in tryptophan metabolism and immune suppression in tumors .
Anticancer Activity
One of the most notable biological activities of this compound is its anticancer properties. Several studies have demonstrated its efficacy against various cancer cell lines:
- Hypopharyngeal Carcinoma (FaDu Cells) :
- Breast Cancer (MCF7 Cells) :
- Oral Tongue Squamous Cell Carcinoma :
Study 1: IDO1 Inhibition
In a recent study focusing on novel indazole derivatives, N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-indazol-1-ylacetamide; dihydrochloride was identified as a potent inhibitor of IDO1. This inhibition led to reactivation of T-cell responses against tumors, highlighting its potential as an immunotherapeutic agent .
Study 2: Apoptosis Induction
Another study evaluated the compound's ability to induce apoptosis in various cancer cell lines. Results indicated that it effectively activated caspase pathways leading to programmed cell death, particularly in hypopharyngeal carcinoma cells .
Q & A
How can researchers optimize the synthesis of this compound to maximize yield and purity?
Answer:
The synthesis requires stringent control of reaction conditions, including inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates and precise temperature modulation (±2°C) during critical steps like amide bond formation. Reaction progress should be monitored using HPLC to track intermediates and ensure stepwise completion. Post-synthesis, purification via recrystallization in polar aprotic solvents (e.g., dimethylformamide) or column chromatography with silica gel can improve purity. Yield optimization may involve iterative adjustment of stoichiometric ratios (e.g., 1.1:1 molar excess of indazole derivatives) and catalyst screening (e.g., HATU for coupling reactions) .
What methodologies ensure stereochemical integrity during synthesis, given the compound’s (1R,2R) configuration?
Answer:
Chiral precursors (e.g., enantiopure (1R,2R)-1-amino-2,3-dihydro-1H-indene) must be used to preserve stereochemistry. Reaction conditions should avoid racemization by maintaining mild temperatures (<50°C) during nucleophilic substitutions. Post-synthesis, stereochemical validation requires chiral HPLC with a cellulose-based column or circular dichroism (CD) spectroscopy to confirm the retention of the (R,R) configuration. Computational tools like Density Functional Theory (DFT) can predict and validate stereochemical stability under synthetic conditions .
How can researchers address purity challenges caused by by-products like unreacted indazole intermediates?
Answer:
By-products often arise from incomplete coupling reactions or residual solvents. Strategies include:
- Quenching reactive intermediates with scavengers (e.g., polymer-bound triphenylphosphine for excess activating agents).
- Multi-stage washing protocols using dichloromethane/water partitioning to remove polar impurities.
- High-resolution mass spectrometry (HRMS) to identify and quantify impurities, followed by preparative HPLC with a C18 column for final purification .
What advanced techniques are recommended for analyzing the compound’s 3D conformation and target interactions?
Answer:
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes.
- Molecular Dynamics (MD) simulations : Use software like GROMACS to model conformational flexibility in aqueous environments.
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) with immobilized targets.
The hydrochloride salt form enhances solubility for these assays, but buffer pH must be adjusted to account for protonation states .
How should researchers resolve contradictions between in vitro and in vivo biological activity data?
Answer:
Discrepancies may stem from poor pharmacokinetic properties (e.g., low bioavailability). Methodological solutions:
- Metabolic stability assays : Use liver microsomes to identify rapid degradation pathways.
- Solubility-enhanced formulations : Incorporate cyclodextrins or lipid-based carriers for in vivo studies.
- Pharmacodynamic profiling : Compare target engagement (e.g., kinase inhibition) in cell lysates vs. whole organisms using Western blotting or ELISA .
What experimental considerations are critical for solubility-dependent assays?
Answer:
The dihydrochloride salt improves aqueous solubility but may aggregate in high-ionic-strength buffers. Recommendations:
- Dynamic Light Scattering (DLS) : Pre-screen for aggregates at working concentrations.
- Co-solvent systems : Use 5-10% DMSO in PBS, ensuring compatibility with cell-based assays.
- Critical Micelle Concentration (CMC) determination : For surfactant-based formulations, avoid concentrations exceeding CMC to prevent artifactorial effects .
How can computational modeling guide the design of analogs with enhanced target selectivity?
Answer:
- Molecular docking : Use AutoDock Vina to screen analogs against target vs. off-target binding sites (e.g., ATP-binding pockets in kinases).
- Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., indazole vs. pyrazole rings).
- ADMET prediction : Tools like SwissADME forecast absorption and toxicity, prioritizing analogs with favorable profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
